

Purity and available grades of 2-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-fluorobenzyl alcohol

Cat. No.: B1585901

[Get Quote](#)

An In-depth Technical Guide to the Purity and Available Grades of **2-Chloro-5-fluorobenzyl alcohol**

Introduction: A Profile of a Key Synthetic Building Block

2-Chloro-5-fluorobenzyl alcohol (CAS No. 261762-59-8) is a halogenated aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules.^{[1][2]} Its structural features—a chlorinated and fluorinated phenyl ring attached to a hydroxymethyl group—make it a versatile building block, particularly in the pharmaceutical and agrochemical industries.^{[3][4]} The presence of both chlorine and fluorine atoms provides specific steric and electronic properties that can be leveraged to modulate the biological activity, metabolic stability, and pharmacokinetic profile of target molecules. This guide provides an in-depth analysis of the synthesis, potential impurities, analytical methodologies for purity assessment, and commercially available grades of this compound, intended for researchers, chemists, and drug development professionals who require a thorough understanding of its quality attributes.

Synthesis Pathways and Potential Impurity Profile

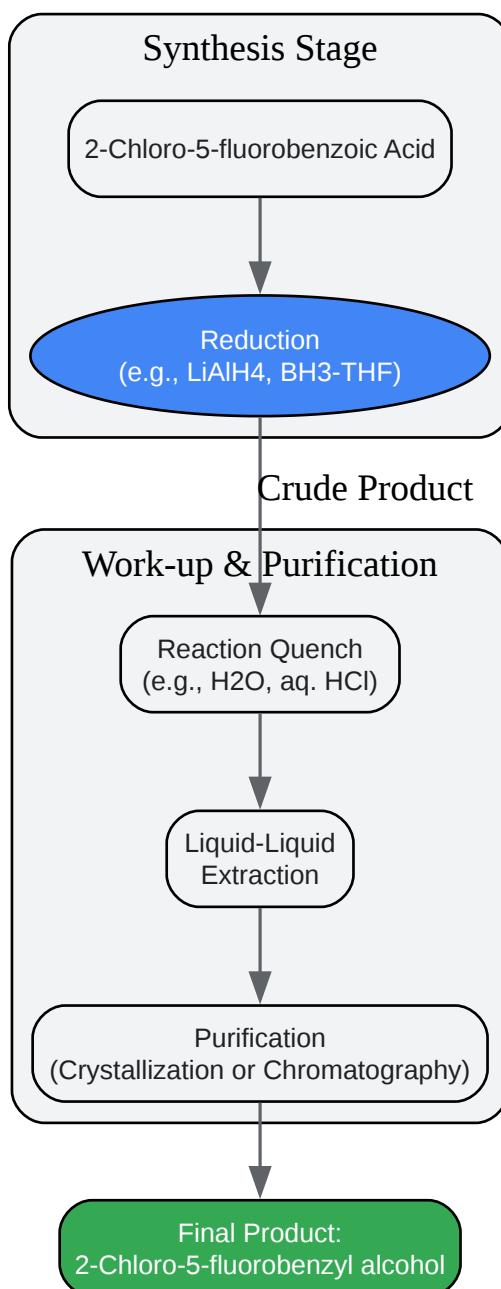
The quality of **2-Chloro-5-fluorobenzyl alcohol** is intrinsically linked to its manufacturing process. While multiple synthetic routes are possible, the most common and economically

viable approach involves the chemical reduction of a corresponding benzoic acid or its ester derivative.

Primary Synthesis Route: Reduction

The industrial synthesis of **2-Chloro-5-fluorobenzyl alcohol** typically proceeds via the reduction of 2-chloro-5-fluorobenzoic acid or its methyl/ethyl ester. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is a critical determinant of the final product's purity and impurity profile.

- Mechanism Rationale: Reagents like Lithium Aluminum Hydride (LiAlH_4) or Borane complexes (e.g., $\text{BH}_3\text{-THF}$) are powerful reducing agents capable of converting carboxylic acids and esters to primary alcohols.^{[5][6]} The reaction with LiAlH_4 , for instance, involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by work-up with water and/or acid to neutralize the aluminate salts and protonate the resulting alkoxide.^[6] An inert atmosphere is crucial to prevent the quenching of these highly reactive and moisture-sensitive reagents.


Potential Process-Related Impurities

Understanding the potential impurities is paramount for troubleshooting and for selecting a grade appropriate for the intended application. Impurities can arise from unreacted starting materials, by-products, or subsequent degradation.

- Unreacted Starting Material: Incomplete reduction can lead to residual 2-chloro-5-fluorobenzoic acid in the final product.
- By-products of Reduction: The formation of ethers, such as bis(2-chloro-5-fluorobenzyl) ether, can occur, particularly under acidic conditions or elevated temperatures during work-up.
- Over-reduction Products: While less common for benzyl alcohols, aggressive reaction conditions could potentially lead to the reduction of the aromatic ring or cleavage of the halogen atoms, though this is generally not a significant concern with standard reagents.
- Solvent Residues: Residual solvents used during the reaction (e.g., Tetrahydrofuran, Diethyl ether) or extraction/purification (e.g., Ethyl acetate, Dichloromethane) may be present.

Advanced & Greener Synthesis Alternatives

To address the challenges of using hazardous reagents and to improve product purity, alternative methods such as electrochemical synthesis are being explored.^[7] This technique uses an electric current as the "reagent" to drive the reduction, often under milder conditions. This approach can minimize the formation of by-products and simplify the purification process, leading to a product with a higher intrinsic purity.^[7]

[Click to download full resolution via product page](#)

Caption: General Synthesis and Purification Workflow.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is required to fully characterize the purity and quality of **2-Chloro-5-fluorobenzyl alcohol**. Each technique provides a unique piece of information, contributing to a comprehensive quality control profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed, where the analyte is separated based on its hydrophobicity.

Experimental Protocol: Purity by Reverse-Phase HPLC

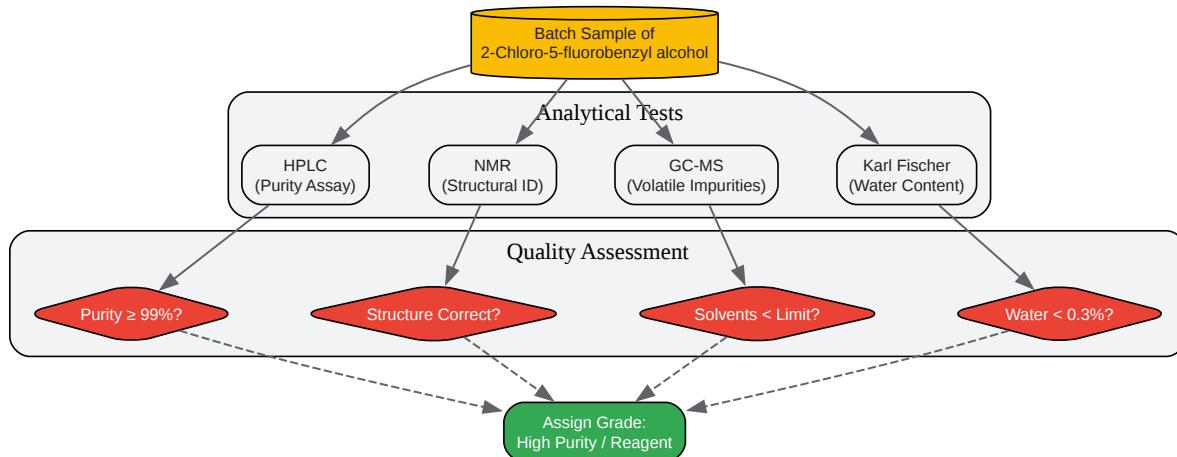
- Column: C18, 4.6 mm x 250 mm, 5 μ m particle size.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 220 nm.
- Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile.
- Analysis: Inject 5 μ L. The purity is calculated based on the area percent of the main peak relative to the total peak area. A purity of $\geq 99\%$ is common for high-grade material.[4][8]

Causality: The C18 stationary phase retains the moderately nonpolar benzyl alcohol derivative, while the water/acetonitrile gradient effectively elutes it and separates it from more polar (unreacted acid) or less polar (ether by-products) impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure and identifying any structurally similar impurities.

- ¹H NMR: Provides confirmation that the protons in the molecule are in the correct chemical environment and have the expected coupling patterns. The spectrum should be consistent with the structure.[8]
- ¹³C NMR: Confirms the carbon backbone of the molecule.
- Expertise Insight: NMR is particularly powerful for detecting isomeric impurities, which may co-elute with the main peak in HPLC but are clearly distinguishable by their unique chemical shifts in the NMR spectrum.


Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. The sample is vaporized and separated by a GC column, with each component being subsequently identified by its mass spectrum.

Karl Fischer Titration

This technique is used to precisely quantify the water content in the material.[8]

- Trustworthiness: For many applications in pharmaceutical synthesis, particularly those involving water-sensitive reagents like Grignards or organolithiums, knowing the exact water content is critical for reaction stoichiometry and yield. A low water content (e.g., <0.3%) is a hallmark of a high-quality grade.[8]

[Click to download full resolution via product page](#)

Caption: Analytical Quality Control Workflow.

Commercial Grades and Specifications

2-Chloro-5-fluorobenzyl alcohol is available in several grades, distinguished primarily by their purity and the extent of their analytical characterization. The choice of grade is a critical decision dictated by the application's sensitivity to impurities.

Parameter	Reagent / Technical Grade	High Purity / Pharmaceutical Intermediate Grade
Appearance	White to tan powder or solid[4]	White to off-white solid[8]
Purity (by HPLC)	≥95% - 97%[3][9]	≥99.0%[4][8]
Identity (by ^1H NMR)	Conforms to structure	Consistent with structure[8]
Water Content (KF)	Not always specified	Typically <0.5%[8]
Melting Point	68-72°C[3][9]	68-72°C[3][9]
Typical Application	Early-stage R&D, process development, agrochemical synthesis[3]	Pharmaceutical synthesis, GMP processes, applications sensitive to impurities[10]

- Authoritative Grounding: The specifications in the table are synthesized from data provided by various chemical suppliers.[3][4][8][9] For GMP applications, a supplier must provide a comprehensive Certificate of Analysis (CoA) detailing the results of all specified tests for a particular batch, ensuring traceability and quality assurance.[8]

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of the material over time.

- Handling: Based on safety data, **2-Chloro-5-fluorobenzyl alcohol** is harmful if swallowed and causes skin and eye irritation.[9] Therefore, handling should be performed in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13]
- Storage: The compound is stable under normal conditions.[14] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[3][15]
- Stability: As with many benzyl alcohols, long-term exposure to air and light can lead to slow oxidation to the corresponding aldehyde (2-chloro-5-fluorobenzaldehyde).[16] While generally stable, storing under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life for high-purity applications.

Conclusion

2-Chloro-5-fluorobenzyl alcohol is a valuable synthetic intermediate whose utility is directly dependent on its purity. For researchers and developers, a thorough understanding of the potential impurities stemming from its synthesis is crucial for selecting the appropriate grade. High Purity grades ($\geq 99\%$) characterized by a suite of analytical techniques including HPLC, NMR, and Karl Fischer titration, are essential for demanding applications like pharmaceutical synthesis. In contrast, reagent grades may be suitable for initial exploratory work. By adhering to proper analytical validation and safe handling protocols, scientists can confidently employ this versatile building block in the creation of novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-CHLORO-5-FLUOROBENZYL ALCOHOL price,buy 2-CHLORO-5-FLUOROBENZYL ALCOHOL - chemicalbook [m.chemicalbook.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. 2-Chloro-5-fluorobenzyl alcohol [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. file.leyan.com [file.leyan.com]
- 9. 2-Chloro-5-fluorobenzyl alcohol | 261762-59-8 [sigmaaldrich.com]
- 10. nbino.com [nbino.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. 2-Chloro-5-fluorobenzyl alcohol [oakwoodchemical.com]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Purity and available grades of 2-Chloro-5-fluorobenzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585901#purity-and-available-grades-of-2-chloro-5-fluorobenzyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com